3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
Ac-VEID-pNA, Colorimetric Substrate plays a significant role in biochemical reactions, particularly as a substrate for caspase-6 . Caspase-6 is a cysteine protease that recognizes the amino acid sequence VEID . When caspase-6 cleaves the Ac-VEID-pNA, Colorimetric Substrate at the VEID sequence, it results in the release of pNA (p-nitroanilide) . This cleavage can be detected by its absorbance at 405nm .
Molecular Mechanism
The molecular mechanism of Ac-VEID-pNA, Colorimetric Substrate involves its interaction with caspase-6 . Caspase-6 recognizes the VEID sequence in the substrate and cleaves it, resulting in the release of pNA . This process can be quantified by colorimetric detection at 405 nm, serving as a measure of caspase-6 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Sequential addition of protected amino acids (N-acetyl-Val, Glu, Ile, Asp) to a solid resin support.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Coupling with p-nitroaniline: The peptide is then coupled with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of Ac-VEID-pNA follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Chemical Reactions Analysis
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions:
Cleavage by Caspase-6: The peptide bond between Asp and p-nitroaniline is cleaved by caspase-6, releasing p-nitroaniline
Common Reagents and Conditions
Enzymes: Caspase-6 or related cysteine proteases.
Major Products
Scientific Research Applications
Ac-VEID-pNA is widely used in scientific research for:
Apoptosis Studies: Measuring caspase-6 activity to study programmed cell death mechanisms
Drug Screening: Evaluating potential inhibitors or activators of caspase-6 for therapeutic applications.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
Mechanism of Action
Ac-VEID-pNA functions as a substrate for caspase-6. The enzyme recognizes and binds to the Val-Glu-Ile-Asp (VEID) sequence, cleaving the peptide bond between Asp and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified colorimetrically. The mechanism involves the formation of a tetrahedral intermediate at the active site of caspase-6, leading to the cleavage of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-IETD-pNA: A substrate for caspase-8.
Ac-LEHD-pNA: A substrate for caspase-9.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying the activity of this particular enzyme. Its design based on the lamin A site of cleavage ensures high specificity and sensitivity .
Properties
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189684-54-6 | |
Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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